molecular formula C14H25F3N2O5 B15137819 (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl](15N)amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl](15N)amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B15137819
M. Wt: 365.30 g/mol
InChI Key: HGOSTIDMEUANHK-KCYSYXHRSA-N
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Description

The compound (2S)-2-[(2S,3S)-2-amino-3-methylpentanoylamino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with isotopic labeling. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The isotopic labels, such as 15N and 13C, make it particularly useful for tracing and studying biochemical pathways and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the amino acid precursors. The key steps include:

    Amino Acid Synthesis: The synthesis begins with the preparation of the amino acids, which involves the use of chiral catalysts to ensure the correct stereochemistry.

    Peptide Bond Formation: The amino acids are then coupled using peptide bond formation techniques, typically involving carbodiimide reagents.

    Isotopic Labeling: The incorporation of isotopic labels (15N and 13C) is achieved through the use of isotopically labeled starting materials.

    Final Coupling and Purification: The final steps involve coupling the labeled amino acids and purifying the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of isotopically labeled reagents would be scaled up to meet the demand for labeled compounds in research applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso derivatives, while reduction of the carboxylic acids can produce alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation of isotopes into biomolecules.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the pathways and interactions at a molecular level.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid
  • **(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-(113C)methylpentanoic acid

Uniqueness

The uniqueness of (2S)-2-[(2S,3S)-2-amino-3-methylpentanoylamino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid lies in its isotopic labeling, which provides valuable insights into biochemical processes that cannot be obtained with non-labeled compounds. This makes it a powerful tool in research and development.

Properties

Molecular Formula

C14H25F3N2O5

Molecular Weight

365.30 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl](15N)amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1/i2+1,3+1,6+1,7+1,9+1,12+1,14+1;

InChI Key

HGOSTIDMEUANHK-KCYSYXHRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)[15NH][13C@@H]([13CH2][13CH]([13CH3])[13CH3])[13C](=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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